molecular formula C23H23N3O5S2 B2552137 N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260995-21-8

N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2552137
CAS RN: 1260995-21-8
M. Wt: 485.57
InChI Key: PZRPHXGACFWJJL-UHFFFAOYSA-N
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Description

The compound "N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide" is a structurally complex molecule that appears to be related to various research areas, including opioid receptor agonism, herbicidal activity, and kinase inhibition. The compound features a thieno[3,2-d]pyrimidin core, which is a fused heterocyclic system that can impart significant biological activity.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that can include the use of amino acids to introduce various substituents, as seen in the synthesis of kappa-opioid agonists . The synthesis of similar compounds with a pyrimidine core often involves reactions with chloroacetamide derivatives, as demonstrated in the synthesis of a compound with herbicidal activity . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and can provide insight into the conformational behavior of the compound, which is crucial for understanding its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds are often complex and require precise control over reaction conditions. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran followed by reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide leads to a specific acetamide derivative . The compound may undergo similar reactions, which would need to be carefully analyzed to ensure the correct product is obtained.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one can be influenced by their molecular structure. For instance, the presence of a thietanyl group can determine the conformational behavior of a compound . The crystal structure of a related compound revealed an orthorhombic space group, which can be indicative of the compound's solid-state properties . These properties are important for understanding the compound's stability, solubility, and reactivity.

Scientific Research Applications

Synthetic Applications and Methodologies

The synthesis of complex organic compounds often requires innovative strategies. A study by Chikaoka et al. (2003) explores the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the formation of erythrinanes. This methodology exemplifies the synthetic utility of thieno[3,2-d]pyrimidine derivatives in constructing complex molecular frameworks, potentially applicable to the synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Antitumor Activity

Compounds featuring the thieno[3,2-d]pyrimidine scaffold have been investigated for their antitumor properties. Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity against various human cancer cell lines, demonstrating the potential of these compounds as anticancer agents. This study suggests that modifications to the thieno[3,2-d]pyrimidine core, similar to those in N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, could yield compounds with significant biological activity (Hafez & El-Gazzar, 2017).

Molecular Docking and Drug Design

The design and synthesis of compounds for specific biological targets often involve molecular docking studies to predict binding affinities. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. Such studies underscore the importance of structural design in developing new therapeutics, relevant to the exploration of N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide's potential biological activities (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-30-18-6-5-15(12-19(18)31-2)13-24-20(27)14-26-17-8-11-33-21(17)22(28)25(23(26)29)9-7-16-4-3-10-32-16/h3-6,8,10-12,21H,7,9,13-14H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULRJCMCFUWGOL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3O5S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

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